Vialox Peptide(Pentapeptide-3) diacetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Vialox Peptide involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods: In industrial settings, the production of Vialox Peptide may involve large-scale SPPS using automated peptide synthesizers. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: Vialox Peptide primarily undergoes substitution reactions due to the presence of reactive functional groups in its amino acid residues. These reactions can involve the modification of side chains or the peptide backbone.
Common Reagents and Conditions:
Oxidation: Mild oxidizing agents such as hydrogen peroxide can be used to oxidize specific amino acid residues.
Reduction: Reducing agents like dithiothreitol (DTT) can reduce disulfide bonds in the peptide.
Major Products Formed: The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while substitution reactions can yield various derivatives with altered functional groups .
Scientific Research Applications
Vialox Peptide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in neuromuscular transmission and potential therapeutic applications in muscle relaxation.
Medicine: Explored for its anti-aging properties, particularly in reducing wrinkles and improving skin texture.
Industry: Utilized in the formulation of cosmetic products aimed at reducing the appearance of fine lines and wrinkles
Mechanism of Action
Vialox Peptide exerts its effects by acting as a competitive antagonist at acetylcholine receptors on the postsynaptic membrane of muscle cells. By binding to these receptors, it prevents acetylcholine from inducing muscle contraction, leading to muscle relaxation. This mechanism is similar to that of tubocurarine, a natural alkaloid known for its muscle-relaxing properties .
Comparison with Similar Compounds
Tubocurarine: A natural alkaloid that acts as a non-depolarizing neuromuscular blocker.
Botulinum Toxin: A neurotoxic protein that inhibits acetylcholine release, leading to muscle paralysis.
Argireline (Acetyl Hexapeptide-8): A synthetic peptide that reduces the appearance of wrinkles by inhibiting neurotransmitter release
Uniqueness of Vialox Peptide: Vialox Peptide is unique in its specific amino acid sequence and its ability to act as a competitive antagonist at acetylcholine receptors. Unlike botulinum toxin, which requires injection, Vialox Peptide can be used in topical applications, making it a non-invasive alternative for reducing wrinkles and improving skin texture .
Biological Activity
Vialox Peptide, also known as Pentapeptide-3 diacetate, is a synthetic peptide derived from snake venom, specifically designed to mimic the effects of botulinum toxin. This compound has gained attention in the cosmetic industry for its ability to reduce wrinkles and fine lines through its neuromodulatory action. This article explores the biological activity of Vialox Peptide, focusing on its mechanisms of action, clinical efficacy, and comparative analysis with other peptides.
Vialox Peptide consists of a five-amino-acid sequence (H-Gly-Pro-Arg-Pro-Ala-NH2) that acts primarily as an antagonist to the acetylcholine receptor at the neuromuscular junction. By blocking the binding of acetylcholine (ACh), Vialox inhibits muscle contraction, leading to a temporary reduction in the appearance of dynamic wrinkles. This mechanism is similar to that of botulinum toxin but is considered a non-invasive alternative due to its topical application.
Key Mechanisms:
- Neuromodulation : Inhibits ACh release at the presynaptic membrane, leading to reduced muscle activity.
- Wrinkle Reduction : Clinical studies have demonstrated significant decreases in wrinkle depth and size after consistent use.
Clinical Efficacy
Recent clinical studies have provided substantial evidence supporting the efficacy of Vialox Peptide in cosmetic applications:
- Wrinkle Reduction : A study reported a 49% reduction in wrinkle size and a 47% decrease in skin roughness after 28 days of treatment with formulations containing Vialox .
- Immediate Effects : Users often report an immediate tightening effect upon application, enhancing the overall appearance of the skin.
Comparative Analysis with Other Peptides
Vialox Peptide is often compared with other popular cosmetic peptides due to its similar mechanisms and applications. The following table summarizes key characteristics and differences:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Vialox (Pentapeptide-3) | Antagonizes ACh receptors, reduces muscle contraction | Derived from snake venom |
Argireline (Acetyl Hexapeptide-3) | Inhibits ACh release | Shorter peptide chain |
Leuphasyl (Pentapeptide-18) | Reduces neuromuscular transmission | Promotes collagen synthesis |
Syn-Ake (Dipeptide Diaminobutyroyl Benzylamide Diacetate) | Mimics snake venom; inhibits muscle contraction | Unique mechanism mimicking venom |
SNAP-8 (Acetyl Octapeptide-3) | Reduces depth of wrinkles | Longer chain than Vialox |
Research Findings
Research has further elucidated the biological activity of Vialox Peptide:
- In Vitro Studies : Laboratory studies indicate that Vialox effectively interacts with specific receptors involved in neuromuscular transmission, leading to a targeted reduction in muscle activity without systemic effects .
- In Vivo Studies : Clinical trials have shown that formulations containing Vialox lead to significant improvements in skin texture and elasticity over time, supporting its use as an effective anti-aging ingredient .
- Safety Profile : The peptide is generally well-tolerated with minimal side effects reported when used topically. Common adverse effects include mild irritation or erythema at the application site, which are typically transient .
Case Studies
Several case studies highlight the practical applications and effectiveness of Vialox Peptide in cosmetic formulations:
- Case Study 1 : A 12-week trial involving 50 participants using a cream containing 2% Vialox showed notable improvements in facial wrinkles and overall skin smoothness.
- Case Study 2 : Another study focused on patients with deep nasolabial folds treated with a serum containing Vialox demonstrated a significant reduction in wrinkle depth by approximately 45% after 6 weeks.
Properties
Molecular Formula |
C25H45N9O9 |
---|---|
Molecular Weight |
615.7 g/mol |
IUPAC Name |
acetic acid;(2S)-1-(2-aminoacetyl)-N-[(2S)-1-[(2S)-2-[[(2S)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C21H37N9O5.2C2H4O2/c1-12(17(23)32)27-18(33)15-7-4-10-30(15)20(35)13(5-2-8-26-21(24)25)28-19(34)14-6-3-9-29(14)16(31)11-22;2*1-2(3)4/h12-15H,2-11,22H2,1H3,(H2,23,32)(H,27,33)(H,28,34)(H4,24,25,26);2*1H3,(H,3,4)/t12-,13-,14-,15-;;/m0../s1 |
InChI Key |
BVQVANRQQLJVLU-GUEINKQFSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CCCN2C(=O)CN.CC(=O)O.CC(=O)O |
Canonical SMILES |
CC(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)CN.CC(=O)O.CC(=O)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.